molecular formula C22H27FN2O4S B2539314 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide CAS No. 922004-14-6

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide

Cat. No. B2539314
CAS RN: 922004-14-6
M. Wt: 434.53
InChI Key: GCXGZTTZXIXESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H27FN2O4S and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Asymmetric Synthesis

Organocatalytic processes involving asymmetric Mannich reactions offer a method for constructing chiral centers, which are crucial in medicinal chemistry for developing drugs with targeted biological activity. For instance, the study by Bing Li et al. (2019) on the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines highlights the importance of fluoro-substituted compounds in synthesizing cyclic amines with chiral tetrasubstituted C-F stereocenters. These stereocenters are significant in drug development due to their impact on the pharmacokinetic and pharmacodynamic properties of molecules (Bing Li, Ye Lin, & D. Du, 2019).

Anticancer and Enzyme Inhibition Studies

Compounds with the benzenesulfonamide moiety, such as JTE-522, have been studied for their role in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Research by Hong-liang Li et al. (2002) on JTE-522, a selective COX-2 inhibitor, provides evidence of its effectiveness in inhibiting growth and inducing apoptosis in human endometrial cancer cells, suggesting that structurally similar compounds could have potential applications in cancer therapy (Hong-liang Li et al., 2002).

Carbonic Anhydrase Inhibition

Research on [1,4]oxazepine-based sulfonamides demonstrates their effectiveness as carbonic anhydrase inhibitors, which is crucial for therapeutic applications in conditions like glaucoma, epilepsy, and mountain sickness. A study by A. Sapegin et al. (2018) elaborates on the role of primary sulfonamide functionality in facilitating the construction of [1,4]oxazepine rings and acting as an enzyme prosthetic group, indicating the potential for similar compounds to be used as inhibitors (A. Sapegin et al., 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O4S/c1-14(2)12-25-18-11-17(7-8-19(18)29-13-22(4,5)21(25)26)24-30(27,28)20-9-6-16(23)10-15(20)3/h6-11,14,24H,12-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXGZTTZXIXESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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